molecular formula C4H9N B3051532 But-3-EN-2-amine CAS No. 34375-90-1

But-3-EN-2-amine

Cat. No.: B3051532
CAS No.: 34375-90-1
M. Wt: 71.12 g/mol
InChI Key: JDCBWJCUHSVVMN-UHFFFAOYSA-N
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Description

But-3-EN-2-amine, also known as 3-buten-2-amine, is an organic compound with the molecular formula C4H9N. It is a member of the amine family, characterized by the presence of an amino group attached to a butene chain. This compound is of interest due to its unique structure, which combines the properties of both alkenes and amines.

Mechanism of Action

Target of Action

But-3-EN-2-amine, also known as an enamine, primarily targets α, β -unsaturated carbonyl acceptors in Michael-like reactions . Enamines are electronically similar to enolate ions, and their overlap with the nitrogen lone-pair orbital leads to an increase in electron density on the α carbon atom, making that carbon nucleophilic .

Mode of Action

The interaction of this compound with its targets involves a three-step sequence: enamine formation from a ketone, Michael addition to an α, β -unsaturated carbonyl compound, and enamine hydrolysis back to a ketone . This process is known as the Stork enamine reaction . For example, cyclohexanone reacts with the cyclic amine pyrrolidine to yield an enamine; further reaction with an enone such as 3-buten-2-one yields a Michael adduct; and aqueous hydrolysis completes the sequence to give a 1,5-diketone .

Biochemical Pathways

This compound is involved in the Stork enamine reaction, a type of Michael addition . This reaction is particularly useful in biological pathways . The net effect of the Stork enamine reaction is the Michael addition of a ketone to an α, β -unsaturated carbonyl compound .

Pharmacokinetics

It’s known that local anesthetics, which are weak bases and structurally similar to this compound, have pka values close to physiological ph, indicating that both protonated and unprotonated forms are present . This could potentially impact the ADME properties and bioavailability of this compound.

Result of Action

The result of this compound’s action is the formation of a 1,5-diketone, as seen in the Stork enamine reaction . This reaction is a key step in the synthesis of various organic compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of biogenic amines in foods can be controlled by strict adherence to the cold chain because their formation is temperature-dependent . This suggests that temperature could also influence the action of this compound. Additionally, the pH of the environment could impact the ionization state of this compound, potentially affecting its interaction with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-EN-2-amine can be synthesized through several methods. One common approach involves the reaction of but-3-en-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of nitriles or imines derived from but-3-en-2-one. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

But-3-EN-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Saturated amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

But-3-EN-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    But-2-EN-1-amine: Similar structure but with the amino group at a different position.

    But-1-EN-3-amine: Another positional isomer with different reactivity.

    Prop-2-EN-1-amine: Shorter chain length but similar functional groups.

Uniqueness

But-3-EN-2-amine is unique due to its specific positioning of the amino group and the double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.

Properties

IUPAC Name

but-3-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBWJCUHSVVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574929
Record name But-3-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34375-90-1
Record name 3-Buten-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34375-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name But-3-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-en-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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